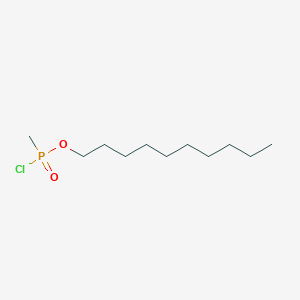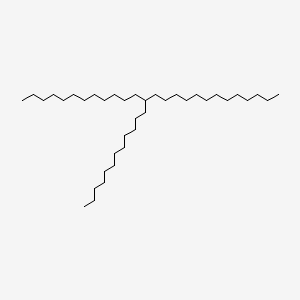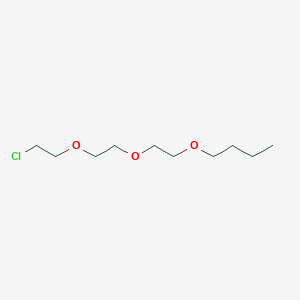
1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one is a complex organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 9,10-dihydrophenanthrene with a nonyl halide under basic conditions to introduce the nonyl group. This is followed by the Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the nonyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydrophenanthrene: A simpler derivative without the nonyl and propanone groups.
Phenanthrene: The parent compound with three fused benzene rings.
1-(9,10-Dihydrophenanthren-2-yl)ethan-1-one: A similar compound with an ethanone group instead of a propanone group.
Uniqueness
1-(7-Nonyl-9,10-dihydrophenanthren-2-YL)propan-1-one is unique due to the presence of the nonyl chain and the propanone moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other phenanthrene derivatives.
Propiedades
Número CAS |
54454-86-3 |
|---|---|
Fórmula molecular |
C26H34O |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-(7-nonyl-9,10-dihydrophenanthren-2-yl)propan-1-one |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-20-12-16-24-21(18-20)13-14-22-19-23(26(27)4-2)15-17-25(22)24/h12,15-19H,3-11,13-14H2,1-2H3 |
Clave InChI |
XOZOJZRPUMNBMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


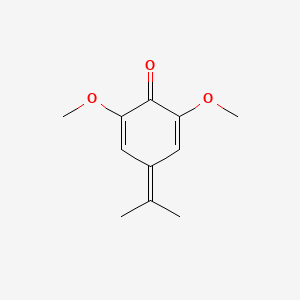
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

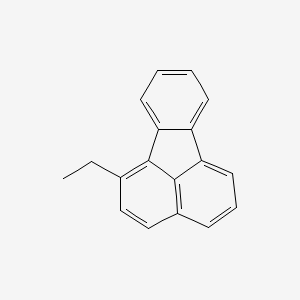
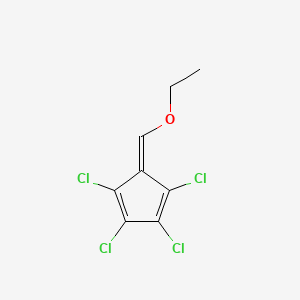
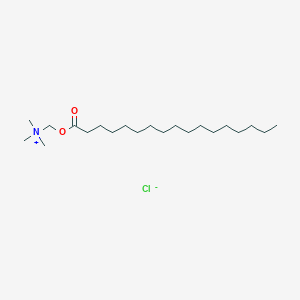
![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)
